molecular formula C24H24N4O3 B2870675 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922067-87-6

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2870675
CAS No.: 922067-87-6
M. Wt: 416.481
InChI Key: IXJMWVRQXBHUAD-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound is a mixed type inhibitor , meaning it binds with both the peripheral anionic site (PAS) and catalytic sites (CAS) of AChE and BChE .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, learning, and memory. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which can have various downstream effects depending on the specific context and location within the body .

Result of Action

The primary molecular effect of the compound’s action is the increased concentration of acetylcholine due to the inhibition of AChE and BChE . This can lead to enhanced cholinergic transmission. At the cellular level, this can affect various processes, including neuronal signaling and muscle contraction. In the context of diseases like Alzheimer’s, enhancing cholinergic transmission can potentially help alleviate symptoms related to memory and cognition .

Properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)ethylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-31-24(30)23-20(14-22(29)28(27-23)21-11-7-4-8-16(21)2)25-13-12-17-15-26-19-10-6-5-9-18(17)19/h4-11,14-15,25-26H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJMWVRQXBHUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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